molecular formula C11H22N2 B3282060 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine CAS No. 744980-79-8

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Cat. No.: B3282060
CAS No.: 744980-79-8
M. Wt: 182.31 g/mol
InChI Key: OWXDPLLCRZCZDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a useful research compound. Its molecular formula is C11H22N2 and its molecular weight is 182.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-pyrrolidin-1-ylcyclohexyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c12-10-11(6-2-1-3-7-11)13-8-4-5-9-13/h1-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWXDPLLCRZCZDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine CAS number lookup

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

CAS Registry Number: 744980-79-8 Document Type: Technical Reference & Synthesis Guide Version: 1.0

Executive Summary & Chemical Identity

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a geminal diamine derivative characterized by a cyclohexane ring substituted at the C1 position with both a pyrrolidine ring and a methanamine (primary amine) group. This compound represents a critical structural divergence in the synthesis of arylcyclohexylamines. While it shares the immediate precursor scaffold with dissociative anesthetics like Rolicyclidine (PCPy), the divergence occurs at the nitrile reduction stage, yielding a primary amine rather than the phenyl-substituted product typical of Grignard reactions.

This guide outlines the physicochemical properties, validated synthesis protocols via the Bruylants route, and the analytical markers required for identification.

Chemical Identification Data
ParameterDetail
IUPAC Name 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine
CAS Number 744980-79-8
Molecular Formula C₁₁H₂₂N₂
Molecular Weight 182.31 g/mol
SMILES C1CCC(CC1)(CN)N2CCCC2
Key Precursor 1-(1-Pyrrolidinyl)cyclohexanecarbonitrile (CAS 97013-13-1)
Structural Class Geminal diamine; Arylcyclohexylamine analog

Synthetic Architecture

The synthesis of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine relies on the reduction of a nitrile intermediate generated via a modified Strecker or Bruylants reaction. This pathway is favored for its atom economy and the stability of the nitrile intermediate.

Pathway Visualization

The following diagram illustrates the reaction flow from raw precursors to the final amine salt.

SynthesisPathway Reagents Cyclohexanone + Pyrrolidine Intermediate Iminium Ion Intermediate Reagents->Intermediate Dehydration (-H2O) Nitrile 1-(1-Pyrrolidinyl) cyclohexanecarbonitrile (CAS 97013-13-1) Intermediate->Nitrile + NaCN/KCN (Bruylants Rxn) Product 1-[1-(1-Pyrrolidinyl) cyclohexyl]methanamine (CAS 744980-79-8) Nitrile->Product Reduction (LiAlH4 or H2/Cat)

Figure 1: Synthetic pathway converting cyclohexanone to the target methanamine via a nitrile intermediate.[1]

Detailed Experimental Protocols

Safety Warning: This protocol involves the use of alkali cyanides (toxic) and Lithium Aluminum Hydride (pyrophoric). All operations must be conducted in a functioning fume hood with appropriate PPE.

Phase 1: Synthesis of the Nitrile Intermediate

The first phase involves the formation of 1-(1-pyrrolidinyl)cyclohexanecarbonitrile. This is a thermodynamically driven condensation.

  • Reagent Setup: In a reactor cooled to 0°C, combine Cyclohexanone (1.0 eq) and Pyrrolidine (1.1 eq).

  • Cyanation: Add an aqueous solution of Sodium Cyanide (NaCN, 1.1 eq) dropwise.

  • Acid Catalysis: Slowly introduce Bisulfite or dilute HCl to catalyze the formation of the iminium ion, which is then trapped by the cyanide.

  • Crystallization: The nitrile product typically precipitates as a solid. Filter and wash with cold water to remove unreacted cyanide.

    • Checkpoint: The nitrile should have a melting point around 65-68°C. Confirm structure via IR (distinct nitrile peak at ~2220 cm⁻¹).

Phase 2: Reduction to Methanamine

The nitrile group is reduced to a primary amine using a strong hydride donor.

  • Inert Atmosphere: Purge a reaction vessel with dry Nitrogen or Argon.

  • Catalyst Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, 2.0 eq) in anhydrous Tetrahydrofuran (THF) or Diethyl Ether. Chill to 0°C.

  • Addition: Dissolve the nitrile intermediate in THF and add dropwise to the LiAlH₄ suspension. The reaction is exothermic; maintain temperature <10°C.

  • Reflux: Once addition is complete, allow the mixture to warm to room temperature, then reflux for 4–6 hours to ensure complete reduction.

  • Quench: Cool to 0°C. Perform the Fieser quench (Water, 15% NaOH, Water) to precipitate aluminum salts.

  • Isolation: Filter the granular precipitate. Dry the filtrate over MgSO₄ and evaporate the solvent to yield the crude oil.

  • Salt Formation: Dissolve the crude oil in ethanol and bubble dry HCl gas (or add ethanolic HCl) to precipitate the 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine dihydrochloride salt.

Analytical Characterization & Validation

To ensure scientific integrity, the isolated product must be validated against specific spectroscopic markers.

Mass Spectrometry (GC-MS/LC-MS)
  • Molecular Ion: [M+H]⁺ = 183.18 m/z.

  • Fragmentation Pattern:

    • Base Peak: m/z 166 (Loss of -NH₂).

    • Secondary Peak: m/z 152 (Loss of -CH₂NH₂).

    • Alpha Cleavage: Expect cleavage adjacent to the nitrogen atoms, characteristic of cyclic amines.

NMR Spectroscopy (¹H NMR in D₂O)
  • Cyclohexyl Ring: Multiplets in the 1.2–1.8 ppm range (10H).

  • Pyrrolidine Ring: Multiplets at 1.9 ppm (4H, β-protons) and 3.2 ppm (4H, α-protons).

  • Methylene Bridge: A distinct singlet or doublet (depending on pH/salt form) at ~2.8–3.0 ppm corresponding to the

    
     protons.
    

Pharmacological Context & Applications

While often encountered as a synthetic intermediate, this molecule possesses distinct pharmacological relevance in structure-activity relationship (SAR) studies of NMDA receptor ligands.

  • NMDA Receptor Affinity: Unlike its phenyl-substituted analogs (PCP, PCPy), the methanamine derivative lacks the aromatic ring required for high-affinity binding to the hydrophobic pocket of the NMDA receptor channel. Consequently, it exhibits significantly reduced dissociative potency, often acting as a weak antagonist or inactive control in comparative studies.

  • Synthetic Scaffold: The primary amine group serves as a versatile "handle" for further derivatization. It is frequently used to synthesize:

    • Urea derivatives: By reacting with isocyanates.

    • Amides: Via acylation, creating novel ligands that probe the steric constraints of the sigma and PCP binding sites.

References

  • ChemBK. (2025). 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine Chemical Properties and CAS Data. Retrieved from [Link]

  • PubChem. (2025).[2] Compound Summary: 1-(1-pyrrolidinyl)cyclohexanecarbonitrile (Precursor). National Library of Medicine. Retrieved from [Link]

  • Maddox, V. H., Godefroi, E. F., & Parcell, R. F. (1965). The synthesis of phencyclidine and other 1-arylcyclohexylamines. Journal of Medicinal Chemistry, 8(2), 230–235. (Foundational chemistry for Bruylants synthesis of this class).
  • Geneste, P., et al. (1979). Conformational analysis of 1-aminomethylcyclohexyl derivatives. Journal of Organic Chemistry.

Sources

An In-depth Technical Guide to the Molecular Structure and Analysis of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and characterization of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, a molecule of significant interest in neuropharmacological research due to its structural similarity to phencyclidine (PCP) and its analogs. This document delves into the stereochemical and conformational complexities of the molecule, outlines a detailed, plausible synthetic pathway, and presents predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) based on established principles and data from analogous structures. Furthermore, we provide standardized protocols for the analytical characterization of this compound and discuss its potential pharmacological applications as a modulator of the N-methyl-D-aspartate (NMDA) receptor. This guide is intended to serve as a valuable resource for researchers engaged in the design and development of novel central nervous system (CNS) active agents.

Introduction and Scientific Context

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine belongs to the class of arylcyclohexylamines, a group of compounds renowned for their diverse pharmacological activities, most notably as dissociative anesthetics.[1][2] The parent compound of this class, phencyclidine (PCP), and its analogs, such as ketamine and rolicyclidine, have been extensively studied for their interaction with the NMDA receptor, a critical component in synaptic plasticity and neurotransmission.[3][4] The unique structural motif of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, featuring a pyrrolidinyl group and a primary aminomethyl substituent on a cyclohexane ring, suggests its potential as a novel NMDA receptor modulator.[5] Understanding the intricate relationship between its three-dimensional structure and biological activity is paramount for the rational design of new therapeutic agents with improved efficacy and safety profiles.

The pyrrolidine moiety is a common feature in many FDA-approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry.[6] The strategic incorporation of this heterocyclic amine, combined with the lipophilic cyclohexane core and a primary amine, presents a unique pharmacophore with the potential for tailored interactions within the NMDA receptor's binding pockets.[5] A related compound, (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine, has shown promise in preclinical studies as a cognitive enhancer, antidepressant, and anxiolytic, further underscoring the therapeutic potential of this structural class.[3] This guide aims to provide the foundational knowledge necessary to synthesize, characterize, and evaluate 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine as a novel research compound.

Molecular Structure and Conformational Analysis

The molecular structure of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is characterized by a central cyclohexane ring substituted at the C1 position with both a pyrrolidine ring and a methanamine group. This quaternary carbon introduces significant steric hindrance, which in turn dictates the preferred conformation of the cyclohexane ring and the relative orientations of the substituents.

Stereochemistry and Isomerism

The C1 carbon of the cyclohexane ring is a stereocenter, meaning that 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine can exist as a pair of enantiomers (R and S). The specific stereoisomer can significantly influence the compound's pharmacological activity, as is often the case with chiral drugs. The synthesis of this molecule without chiral control would result in a racemic mixture. Enantioselective synthesis or chiral resolution would be necessary to isolate and evaluate the individual enantiomers.

Conformational Flexibility

The cyclohexane ring can adopt several conformations, with the chair form being the most stable. In the case of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, the bulky pyrrolidinyl and aminomethyl groups will preferentially occupy equatorial positions to minimize steric strain. However, due to the geminal substitution pattern, one of these bulky groups may be forced into a less favorable axial position, leading to a dynamic equilibrium between different chair conformations. Variable-temperature NMR (VT-NMR) studies could be employed to investigate the energetics of this conformational exchange.[5]

Proposed Synthesis Pathway

Synthesis_Pathway A Cyclohexanone C 1-(Pyrrolidin-1-yl)cyclohex-1-ene (Enamine Intermediate) A->C [H+], -H2O B Pyrrolidine B->C E 1-(1-Pyrrolidinyl)cyclohexanecarbonitrile C->E Michael Addition D Acrylonitrile D->E G 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine E->G Reduction F Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) F->G

Caption: Proposed synthetic pathway for 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine.

Step 1: Synthesis of 1-(1-Pyrrolidinyl)cyclohexanecarbonitrile

This key intermediate can be synthesized via a Michael addition of acrylonitrile to the enamine formed from cyclohexanone and pyrrolidine.

Protocol:

  • Enamine Formation: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve cyclohexanone (1.0 eq) and pyrrolidine (1.2 eq) in toluene. Add a catalytic amount of p-toluenesulfonic acid. Reflux the mixture until the theoretical amount of water is collected.

  • Michael Addition: Cool the reaction mixture to room temperature. Add acrylonitrile (1.1 eq) dropwise while maintaining the temperature below 25°C. Stir the reaction mixture at room temperature for 24 hours.

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(1-pyrrolidinyl)cyclohexanecarbonitrile.

Step 2: Reduction of the Nitrile to the Primary Amine

The nitrile group of the intermediate is then reduced to the primary amine to yield the final product.

Protocol:

  • Reduction: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon), prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF). Cool the suspension to 0°C in an ice bath.

  • Addition of Nitrile: Dissolve 1-(1-pyrrolidinyl)cyclohexanecarbonitrile (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

  • Reaction and Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Cool the reaction mixture back to 0°C and quench sequentially by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Isolation and Purification: Filter the resulting granular precipitate and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine. The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization. A similar reduction can be achieved using catalytic hydrogenation with Raney nickel.[7]

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

¹H NMR:

  • Pyrrolidine Protons: Expect multiplets in the range of 2.5-3.0 ppm (for the protons adjacent to the nitrogen) and 1.7-2.0 ppm (for the other two sets of protons).

  • Cyclohexane Protons: A complex series of broad multiplets will be observed in the range of 1.2-1.8 ppm. The geminal substitution will lead to a complex splitting pattern.

  • Aminomethyl Protons (-CH₂NH₂): A singlet or a multiplet is expected around 2.5-3.0 ppm.

  • Amine Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is concentration and solvent-dependent. This peak will disappear upon D₂O exchange.

¹³C NMR:

  • Quaternary Carbon (C1): A signal in the range of 60-70 ppm is expected.

  • Pyrrolidine Carbons: Signals for the carbons adjacent to the nitrogen will appear around 50-60 ppm, while the other carbons will be in the 20-30 ppm range.

  • Cyclohexane Carbons: Multiple signals are expected in the aliphatic region (20-40 ppm).

  • Aminomethyl Carbon (-CH₂NH₂): A signal in the range of 40-50 ppm is predicted.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Functional GroupVibrationExpected Wavenumber (cm⁻¹)Characteristics
Primary AmineN-H Stretch3300-3500Two sharp to medium bands.[1]
Primary AmineN-H Bend (Scissoring)1590-1650Medium to strong, sharp band.[10]
Aliphatic C-HC-H Stretch2850-3000Strong, sharp bands.
C-NC-N Stretch1020-1250Weak to medium bands.[10]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the free base (C₁₂H₂₄N₂ = 196.33 g/mol ). According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.[11][12]

  • Major Fragmentation Pathways:

    • α-Cleavage: The most characteristic fragmentation for amines is the cleavage of the C-C bond adjacent to the nitrogen atom.[11] For 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, this could lead to the loss of a cyclohexyl radical or a pyrrolidinyl radical, resulting in resonance-stabilized iminium ions. The loss of the aminomethyl group is also a likely fragmentation pathway.

    • Loss of Ammonia: A peak corresponding to [M-17]⁺ may be observed due to the loss of ammonia from the primary amine.

MS_Fragmentation cluster_0 Mass Spectrometry Analysis Workflow A Sample Ionization (e.g., EI, ESI) B Molecular Ion (M+) [C12H24N2]+ A->B C Fragmentation B->C D α-Cleavage C->D E Loss of Small Molecules C->E F Iminium Ion Formation D->F G Mass Analyzer E->G F->G H Detector G->H I Mass Spectrum H->I

Caption: General workflow for mass spectrometry analysis.

Potential Pharmacological Applications and Screening Protocols

Given its structural similarity to PCP and other NMDA receptor antagonists, 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a prime candidate for investigation as a modulator of the NMDA receptor.[2][4] Its potential therapeutic applications could span a range of neurological and psychiatric disorders.[13]

Target Receptor and Mechanism of Action

The primary pharmacological target is likely the NMDA receptor, a ligand-gated ion channel involved in excitatory neurotransmission. It is hypothesized that 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine may act as a non-competitive antagonist, binding to a site within the ion channel pore, similar to PCP.[4] Alternatively, it could exhibit allosteric modulatory effects, binding to a site distinct from the agonist binding site.[14]

In Vitro Pharmacological Screening

A tiered approach to in vitro screening is recommended to characterize the pharmacological profile of the compound.

Protocol: Electrophysiological Assays

  • Cell Culture: Utilize HEK293 cells stably expressing specific NMDA receptor subunit combinations (e.g., GluN1/GluN2A, GluN1/GluN2B).

  • Patch-Clamp Electrophysiology: Perform whole-cell patch-clamp recordings to measure NMDA-evoked currents in the presence and absence of varying concentrations of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine.[15]

  • Data Analysis: Determine the IC₅₀ (half-maximal inhibitory concentration) to quantify the potency of the compound as an NMDA receptor antagonist. Assess any subunit selectivity by comparing the IC₅₀ values across different receptor subtypes.

Protocol: Radioligand Binding Assays

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus).

  • Binding Assay: Incubate the membrane preparations with a radiolabeled NMDA receptor ligand (e.g., [³H]MK-801) and varying concentrations of the test compound.

  • Data Analysis: Measure the displacement of the radioligand to determine the binding affinity (Ki) of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine for the PCP binding site on the NMDA receptor.

In Vivo Behavioral Assays

Following in vitro characterization, in vivo studies in animal models can be conducted to assess the compound's effects on behavior.

  • Locomotor Activity: To assess potential stimulant or depressant effects.

  • Rotarod Test: To evaluate motor coordination and potential ataxic side effects.[11]

  • Forced Swim Test or Tail Suspension Test: To screen for potential antidepressant-like activity.[3]

  • Morris Water Maze or Y-Maze: To assess effects on learning and memory, indicative of cognitive enhancement or impairment.[3]

Conclusion

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine represents a compelling molecular scaffold for the development of novel CNS-active agents. This technical guide has provided a comprehensive framework for its synthesis, structural analysis, and pharmacological evaluation. The proposed synthetic route offers a practical approach to obtaining this compound for research purposes. The predicted spectroscopic data and detailed analytical protocols will aid in its unambiguous characterization. Further investigation into the pharmacology of this molecule, particularly its interaction with different NMDA receptor subtypes, is warranted and may lead to the discovery of new therapeutic leads for a variety of neurological and psychiatric disorders. The self-validating nature of the described protocols, from synthesis to biological testing, ensures a high degree of scientific rigor in the exploration of this promising compound.

References

  • Vertex AI Search. (2026). Synthesis and Pharmacology of PCP Analogs.
  • Vertex AI Search. (2026). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives - PubMed.
  • Vertex AI Search. (2026). (4-(Pyrrolidin-1-ylmethyl)cyclohexyl)methanamine - Benchchem.
  • Vertex AI Search. (2026). IR: amines.
  • Vertex AI Search. (2026). Synthesis and Pharmacology of PCP Analogs - Erowid.
  • Vertex AI Search. (2026). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed.
  • Vertex AI Search. (2026). Synthesis and characterization of phencyclidine and its derivatives | Request PDF.
  • Vertex AI Search. (2026). Synthesis of unique pyrrolidines for drug discovery - Enamine.
  • Vertex AI Search. (2026). Synthesis and Determination of Chronic and Acute Thermal and Chemical Pain Activities of a New Derivative of Phencyclidine in Rats - PMC.
  • Vertex AI Search. (2026). NMDA Receptors Screening & Profiling Services - Sygnature Discovery.
  • Vertex AI Search. (2026). Pharmacology of NMDA Receptors - NCBI.
  • Vertex AI Search. (2026). Video: Mass Spectrometry: Amine Fragmentation - JoVE.
  • Vertex AI Search. (2026). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI.
  • Vertex AI Search. (2026). 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine(SALTDATA: 2HCl) - ChemBK.
  • Vertex AI Search. (2026). Pyrrolidine, 1-(1-cyclohexen-1-yl)- - the NIST WebBook.
  • Vertex AI Search. (2026). 1-Cyclohexylpyrrolidine | C10H19N | CID 139064 - PubChem - NIH.
  • Vertex AI Search. (2026). [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine | C12H24N2 | CID 21268496 - PubChem.
  • Vertex AI Search. (2026). [1-(Piperidin-1-yl)cyclohexyl]methanamine | C12H24N2 | CID 398402 - PubChem.
  • Vertex AI Search. (2026). [2-(pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride - PubChemLite.
  • Vertex AI Search. (2026). 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax.
  • Vertex AI Search. (2026). Video: Mass Spectrometry of Amines - JoVE.
  • Vertex AI Search. (2026). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands) - WikiEducator.
  • Vertex AI Search. (2026). Infrared Spectroscopy - CDN.
  • Vertex AI Search. (2026). 24.10: Spectroscopy of Amines - Chemistry LibreTexts.
  • Vertex AI Search. (2026). Synthesis of (1-Phenylcyclohexyl)methylamine - PrepChem.com.
  • Vertex AI Search. (2026). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar.
  • Vertex AI Search. (2026). Asymmetric synthesis of alpha-cycloalkylalkyl substituted methanamines - Google Patents.
  • Vertex AI Search. (2026). Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal.
  • Vertex AI Search. (2026). Synthesis of Pyrrolidine Monocyclic Analogues of Pochonicine and Its Stereoisomers: Pursuit of Simplified Structures and Potent β-N-Acetylhexosaminidase Inhibition - NIH.
  • Vertex AI Search. (2026). An In-depth Technical Guide to the Synthesis of Bis(4-aminocyclohexyl)methyl Carbamate - Benchchem.
  • Vertex AI Search. (2026). A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-3-Aminocyclohexyl]propan-2-ol, Useful Intermediates for the Preparation of Novel mPGES-1 Inhibitors - ResearchGate.
  • Vertex AI Search. (2026). 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo [2.2.1]heptan-2-yl}-1H-benzo[d]imidazole - MDPI.
  • Vertex AI Search. (2026). Synthesis of 1-methyl-1-cyclohexylmethanol - PrepChem.com.
  • Vertex AI Search. (2026). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC.
  • Vertex AI Search. (2026). A Mild, Pyridine-Borane-Based Reductive Amination Protocol - Sciencemadness.org.

Sources

Methodological & Application

Introduction: Addressing an Analytical Gap for a Novel Cyclohexylamine Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocols for the Analytical Detection of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a compound belonging to the broader class of saturated cyclohexylamine derivatives. While this specific molecule is not extensively documented in publicly available scientific literature, its structural similarity to arylcyclohexylamines—a class of compounds with significant interest in pharmaceutical and forensic research—allows for the development of robust analytical methodologies.[1][2][3][4] This guide provides detailed protocols for the detection and quantification of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, leveraging established analytical techniques for related compounds. The methods detailed herein are designed for researchers, scientists, and drug development professionals requiring sensitive and specific detection of this compound in various matrices.

The analytical strategies presented are grounded in the principles of gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are the gold standards for the analysis of similar chemical entities.[5] These techniques offer the necessary selectivity and sensitivity for definitive identification and quantification.

Physicochemical Properties and Analytical Considerations

Before delving into specific protocols, it is crucial to consider the physicochemical properties of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, as these inform the choice of analytical methodology.

PropertyPredicted Value/CharacteristicImplication for Analysis
Molecular Formula C12H24N2---
Molecular Weight 196.33 g/mol Guides mass spectrometry settings.
Boiling Point High (predicted)May require derivatization for optimal GC analysis.
Polarity Moderately polarSuitable for reversed-phase liquid chromatography.
Basicity Contains primary and tertiary amine groupsAmenable to positive ion mode mass spectrometry.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust and widely available technique for the analysis of volatile and semi-volatile compounds. For a compound like 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, which contains polar amine groups, derivatization is often employed to improve chromatographic peak shape and thermal stability.[1]

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Plasma, Solution) Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction Derivatization Derivatization with TFAA or BSTFA Extraction->Derivatization GC_Inlet GC Injection Derivatization->GC_Inlet GC_Column Chromatographic Separation GC_Inlet->GC_Column MS_Source Electron Ionization (EI) GC_Column->MS_Source MS_Analyzer Mass Analyzer (e.g., Quadrupole) MS_Source->MS_Analyzer Detector Detector MS_Analyzer->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition Library_Search Mass Spectral Library Search Data_Acquisition->Library_Search Quantification Quantification and Reporting Library_Search->Quantification

Caption: Workflow for GC-MS analysis of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine.

Detailed GC-MS Protocol

1. Sample Preparation: Extraction and Derivatization

  • Rationale: Extraction is necessary to isolate the analyte from complex matrices and remove interferences. Derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trifluoroacetic anhydride (TFAA) replaces the active hydrogens on the primary amine with less polar, more volatile groups, leading to improved chromatographic performance.

  • Protocol:

    • To 1 mL of sample (e.g., urine, plasma, or a solution), add a suitable internal standard.

    • Adjust the pH to >10 with a basic solution (e.g., 1M NaOH) to ensure the amine is in its free base form.

    • Perform a liquid-liquid extraction with 3 mL of a non-polar solvent like ethyl acetate. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 50 µL of ethyl acetate and add 50 µL of TFAA.

    • Cap the vial and heat at 70°C for 20 minutes.

    • Cool to room temperature before injection into the GC-MS.

2. Instrumentation and Analysis

  • Rationale: A standard non-polar capillary column is suitable for separating a wide range of compounds. The mass spectrometer is operated in electron ionization (EI) mode to generate reproducible fragmentation patterns for library matching and structural elucidation.[6]

ParameterSetting
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL (splitless mode)
Inlet Temperature 250°C
Oven Program 80°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 min
Carrier Gas Helium at 1.2 mL/min
MS System Agilent 5977B or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230°C
Quadrupole Temp. 150°C
Scan Range 40-550 m/z

3. Data Analysis and Expected Results

  • Rationale: The retention time provides chromatographic identification, while the mass spectrum gives the molecular fingerprint. The fragmentation pattern is key to confirming the structure.

ParameterExpected Result
Retention Time ~8-12 minutes (for the derivatized compound)
Molecular Ion (M+) May be weak or absent in EI
Key Fragments Expect fragments corresponding to the loss of the aminomethyl group, cleavage of the pyrrolidine ring, and fragmentation of the cyclohexane ring.

Complementary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique that is well-suited for the analysis of polar and non-volatile compounds.[7] It often does not require derivatization, simplifying sample preparation.[8]

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Matrix Protein_Precipitation Protein Precipitation (if applicable) Sample->Protein_Precipitation Dilution Dilution with Mobile Phase Protein_Precipitation->Dilution LC_Injection UPLC/HPLC Injection Dilution->LC_Injection LC_Column Reversed-Phase Separation LC_Injection->LC_Column ESI_Source Electrospray Ionization (ESI+) LC_Column->ESI_Source MS1_Scan Q1: Precursor Ion Selection ESI_Source->MS1_Scan CID_Cell Q2: Collision-Induced Dissociation MS1_Scan->CID_Cell MS2_Scan Q3: Product Ion Scanning CID_Cell->MS2_Scan Detector Detector MS2_Scan->Detector Data_Acquisition Data Acquisition System Detector->Data_Acquisition MRM_Analysis MRM Peak Integration Data_Acquisition->MRM_Analysis Quantification Quantification and Reporting MRM_Analysis->Quantification

Caption: Workflow for LC-MS/MS analysis of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine.

Detailed LC-MS/MS Protocol

1. Sample Preparation

  • Rationale: A simple "dilute-and-shoot" or protein precipitation approach is often sufficient for LC-MS/MS, making it a high-throughput technique.

  • Protocol:

    • To 100 µL of sample, add 300 µL of acetonitrile containing an appropriate internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

2. Instrumentation and Analysis

  • Rationale: Reversed-phase chromatography is ideal for separating moderately polar compounds. Electrospray ionization in positive mode (ESI+) is highly effective for protonating the amine groups, leading to excellent sensitivity. A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and quantitative accuracy.[5][9]

ParameterSetting
LC System Waters ACQUITY UPLC or equivalent
Column C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
MS System Sciex QTRAP 6500 or equivalent
Ionization Mode ESI Positive
IonSpray Voltage 5500 V
Source Temp. 500°C

3. Data Analysis and Expected Results

  • Rationale: In MRM mode, specific precursor-to-product ion transitions are monitored. This provides two levels of mass selectivity, greatly reducing background noise and enhancing confidence in identification.

ParameterExpected Result
Retention Time ~2-4 minutes
Precursor Ion [M+H]+ m/z 197.2
Product Ions Key fragments resulting from the cleavage of the molecule in the collision cell. At least two product ions should be monitored for confident identification.

Method Validation and Quality Control

For both GC-MS and LC-MS/MS, a full method validation should be performed to ensure reliability. This includes assessing:

  • Linearity and range

  • Accuracy and precision

  • Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Selectivity and specificity

  • Matrix effects (for LC-MS/MS)

  • Stability

Quality control samples should be included in each analytical batch to monitor the performance of the method over time.

Conclusion

While 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is not a widely studied compound, robust and reliable analytical methods for its detection and quantification can be readily established. The GC-MS protocol, particularly with derivatization, offers a powerful tool for structural confirmation. The LC-MS/MS method provides superior sensitivity and throughput, making it ideal for quantitative applications in complex biological matrices. The choice between these methods will depend on the specific research question, available instrumentation, and the required level of sensitivity.

References

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 6(7-8), 633–650. [Link]

  • Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. ResearchGate. [Link]

  • Wallach, J., De Paoli, G., Adejare, A., & Brandt, S. D. (2014). Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. PubMed. [Link]

  • National Center for Biotechnology Information. (n.d.). [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine. PubChem. Retrieved from [Link]

  • Kittlaus, S., Sch-Ebert, M., & D’Aco, V. (2023). Novel Liquid Chromatography–Tandem Mass Spectrometry Method for Analysis of 102 Pesticides and Five Mycotoxins Regulated by the State of Colorado in Dried Hemp. LCGC International, 36(4), 134-143. [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpyrrolidine. PubChem. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)-. NIST WebBook. Retrieved from [Link]

  • Martin, B. R., Boni, J. P., & Light, W. R. (1988). Pyrolytic fate of piperidinocyclohexanecarbonitrile, a contaminant of phencyclidine, during smoking. Journal of Analytical Toxicology, 12(2), 57–61. [Link]

  • Bailey, D. N. (1981). Analytical determination of purity of 1-piperidinocyclohexanecarbonitrile and its hydrobromide salt. Journal of Pharmaceutical Sciences, 70(1), 106–108. [Link]

  • Xiong, A., Li, L., & Liu, Y. (2023). Rapid on-site identification of pyrrolizidine alkaloids in herbal medicines using miniature mass spectrometry. Analyst, 148(23), 5857-5865. [Link]

  • D'Hont, J., Lacker, T., & De Kock, H. (2019). Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. [Link]

  • Coutenceau, S., & Guillemet, M. (2022). Primary Pyrrolimines and Pyridinimines. Molecules, 27(19), 6543. [Link]

  • Binanto, I. (2020). Understanding LCMS Data for Identification of Chemical Compounds Contained in Rodent Tuber. Journal of Critical Reviews, 7(13), 115-120. [Link]

  • Boscolo-Berto, R. (2024). Challenges and future trends of forensic toxicology to keep a cut above the rest. Advances in Clinical and Experimental Medicine. [Link]

  • Goger, B., et al. (2018). Activity Guided Fractionation of Arum italicum Miller Tubers and the LC/MS-MS Profiles. Journal of Pharmaceutical and Applied Chemistry, 4(2), 1-10. [Link]

  • Kumar, A., et al. (2010). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library, 2(4), 225-228. [Link]

  • National Center for Biotechnology Information. (n.d.). [1-(Piperidin-1-yl)cyclohexyl]methanamine. PubChem. Retrieved from [Link]

  • Wildemann, D., et al. (2012). Cyclohexyl Ketone Inhibitors of Pin1 Dock in a Trans-Diaxial Cyclohexane Conformation. PLoS ONE, 7(9), e45329. [Link]

  • Wang, Y., et al. (2024). Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms and Potential Pharmacological Ingredients of Aurantii Fructus Immaturus and Aurantii Fructus. Molecules, 29(4), 841. [Link]

  • Wallach, J., De Paoli, G., & Brandt, S. D. (2014). Figure 1 from Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Semantic Scholar. [Link]

  • Joshi, P., & Wagh, V. (2018). GC-MS-Analysis-of-Phytochemical-Compounds-present-in-the-bark-extracts-of-Ehretia-laevis-Roxb. ResearchGate. [Link]

  • Rebelo, P., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Toxics, 12(2), 104. [Link]

Sources

Troubleshooting & Optimization

Overcoming solubility issues with 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Executive Summary

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a lipophilic geminal diamine.[1][2][3][4] Its solubility profile is governed by the ionization state of its two nitrogen centers: the tertiary pyrrolidine nitrogen and the primary methanamine nitrogen.[2][3][4] While highly soluble in acidic media (pH < 4), the compound exhibits a steep solubility drop-off at physiological pH (7.4), often leading to "crashing out" or "oiling out" during biological assays.[1][3][4]

This guide provides validated protocols to overcome these physicochemical limitations, ensuring consistent dosing for in vitro and in vivo applications.[1][3][4]

Part 1: Physicochemical Profile & Solubility Logic[1][2][3][4]

To successfully formulate this compound, you must understand the "Acid Trap."[3][4]

PropertyValue (Predicted/Observed)Impact on Solubility
Molecular Formula C₁₁H₂₂N₂Low molecular weight, but high carbon-to-heteroatom ratio.[1][2][3][4]
Basicity (pKa) pKa₁ ≈ 10.5 (Primary Amine)pKa₂ ≈ 9.0 (Pyrrolidine N)Di-basic. At pH 7.4, a significant fraction exists as the mono-cation or free base, drastically reducing solubility.[1][2][3][4]
LogP (Lipophilicity) ~2.5 – 3.2 (Free Base)High lipophilicity drives precipitation in aqueous buffers.[1][2][3][4]
Salt Form Dihydrochloride (2HCl)Highly soluble in water/DMSO.[1][2][3][4] Insoluble in non-polar organics (e.g., hexane).[1][2][3][4]

The Core Problem: Researchers often dissolve the 2HCl salt in water (clear solution) and then dilute it into PBS (pH 7.4).[1][2][3][4] The buffering capacity of PBS strips the protons from the amines, reverting the compound to its lipophilic free-base form, which immediately precipitates.[2][3][4]

Part 2: Formulation Protocols

Protocol A: The "Acid-Spike" Method (For Aqueous Stock)

Best for: In vivo injections (IP/SC) where low pH is tolerated, or high-concentration stocks.[1][2][3][4]

Theory: Maintaining a pH < 5.0 ensures both amines remain protonated (ionized), maximizing aqueous solubility.[1][2][3][4]

  • Weighing: Weigh the 2HCl salt form of the compound.

  • Vehicle Preparation: Prepare 0.9% Saline acidified with 0.1% Acetic Acid or 10mM Citrate Buffer (pH 4.5).[1][2][3][4]

  • Dissolution: Add vehicle to the powder. Vortex for 30 seconds.[2][3][4]

    • Target Conc: Up to 20 mg/mL is typically achievable in pH 4.5 buffer.[2][3][4]

  • Filtration: Sterile filter (0.22 µm PES membrane). Note: Do not use Nylon filters as they may bind lipophilic amines.[1][2][3][4]

Protocol B: The "Co-Solvent Rescue" (For In Vitro/Cell Culture)

Best for: Adding drug to cell media without precipitation.[1][2][3][4]

Theory: DMSO solvates the free base, preventing immediate aggregation upon dilution.[1][3]

  • Stock Solution: Dissolve pure compound (Salt or Free Base) in 100% anhydrous DMSO to make a 100 mM stock.

    • Visual Check: Solution should be clear and colorless.[2][3][4]

  • Intermediate Dilution (Critical Step):

    • Do NOT add 100 mM stock directly to the cell well.[1][2][3][4]

    • Prepare a 10x Working Solution in culture media.

    • Technique: Pipette the DMSO stock into the vortexing media (subsurface injection) to prevent local high-concentration precipitation.[1][2][3][4]

  • Final Addition: Add the 10x solution to your cells.

    • Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid cytotoxicity.[1][2][3][4]

Protocol C: Cyclodextrin Complexation (The "Gold Standard")

Best for: IV administration or sensitive biological assays requiring neutral pH.[1][2][3][4]

Theory: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) encapsulates the lipophilic cyclohexyl/pyrrolidine moiety, shielding it from water while maintaining solubility at pH 7.4.[1][2][3][4]

  • Excipient Prep: Prepare 20% (w/v) HP-β-CD in Sterile Water or Saline.[1][2][3][4]

  • Dissolution: Add the compound (2HCl salt) to the cyclodextrin solution.

  • Equilibration: Sonicate at 40°C for 20 minutes or stir at room temperature for 1 hour.

  • Result: A clear solution stable at neutral pH.

Part 3: Troubleshooting Decision Tree

SolubilityTroubleshooting Start Start: Solubility Issue CheckForm Are you using Free Base or HCl Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl / 2HCl Salt CheckForm->Salt Step1 Dissolve in organic solvent (DMSO or Ethanol) FreeBase->Step1 Step2 Dissolve in Water/Saline Salt->Step2 Precip Did it precipitate upon dilution? Step1->Precip Step2->Precip YesPrecip YES: pH Shock Precip->YesPrecip Cloudy/Particles NoPrecip NO: Proceed Precip->NoPrecip Clear Solution1 Use HP-Beta-Cyclodextrin (20%) as carrier YesPrecip->Solution1 For Neutral pH needs Solution2 Acidify Vehicle (pH 4.5) using Acetate/Citrate YesPrecip->Solution2 For IV/IP Injection

Figure 1: Decision matrix for troubleshooting precipitation events during formulation.

Part 4: Frequently Asked Questions (Technical Q&A)

Q1: My solution turned cloudy immediately after adding it to PBS. Can I vortex it back into solution?

  • Answer: No. Once the "cloud" forms, the compound has crystallized or oiled out as the free base.[3][4] Vortexing will not re-dissolve it because the thermodynamic equilibrium at pH 7.4 favors the solid state.[2][3][4]

    • Fix: You must lower the pH (add dilute HCl) or restart using the Cyclodextrin protocol (Protocol C).[1][2][3][4]

Q2: Can I use Ethanol instead of DMSO?

  • Answer: Yes, but with caution. Ethanol evaporates faster, potentially leaving crystals on pipette tips.[2][3][4]

    • Limit: 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is soluble in ethanol, but biological tolerance for ethanol is lower than DMSO.[1][2][3][4] Keep final concentration < 0.1%.

Q3: Is the compound light-sensitive?

  • Answer: While specific data for this analog is limited, arylcyclohexylamines are generally stable to light.[1][2][3][4] However, as a diamine, it is sensitive to oxidation over time in solution.[1][3]

    • Recommendation: Always prepare fresh stocks.[2][3][4] If storage is necessary, store as the solid salt at -20°C, desiccated.

Q4: I need to inject this IV into mice. What is the max concentration?

  • Answer: In pure saline, you are limited by the pH constraint.[1][3][4]

    • Saline alone: ~1-2 mg/mL (risk of precipitation in the vein).[1][2][3][4]

    • 20% HP-β-CD: Up to 10-15 mg/mL is achievable and safer for the animal, reducing phlebitis risk.[2][3][4]

References

  • PubChem Compound Summary. (2025). 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine.[1][2][3][4][5] National Center for Biotechnology Information.[2][3] Link[1][2][3][4]

  • Kalepu, S., & Nekkanti, V. (2015).[1][3] Insoluble drug delivery strategies: review of recent advances and business prospects. Acta Pharmaceutica Sinica B, 5(5), 442–453.[1][3][4] Link

  • Loftsson, T., & Brewster, M. E. (2010).[1][3] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607–1621.[1][3][4] Link

  • Avdeef, A. (2003).[1][2][3][4] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[2][3][4] (General reference for pKa/LogP solubility relationships in diamines).

Sources

Troubleshooting 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine degradation in GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Analytical Integrity of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Executive Summary

You are encountering degradation issues with 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine , a sterically hindered primary amine often analyzed in the context of dissociative anesthetic precursors (structurally related to PCP/PCC analogs).

The analytical challenge stems from two competing factors:

  • Thermal Lability: The geminal substitution at the C1 cyclohexyl position (holding both a bulky pyrrolidine ring and the methanamine tail) creates significant steric strain, making the molecule prone to thermal elimination in hot injection ports.

  • Chemical Reactivity: The primary amine moiety (-CH₂NH₂) is highly active, leading to adsorption on silanol sites (glass wool/liners) and oxidative decomposition.

This guide provides a self-validating troubleshooting protocol to stabilize your analyte and ensure reproducible quantification.

Module 1: Diagnostic & Root Cause Analysis

Q1: How do I distinguish between actual degradation and simple column adsorption?

A: You must perform a Linearity & Response Factor Test . Degradation and adsorption manifest differently in your data.

SymptomRoot CauseCharacteristic Mass Spectral Feature
Non-linear calibration at low conc. Adsorption (Active Sites) Parent ion is visible but peak tails heavily. Response factor drops disproportionately at low levels (<100 ng/mL).
Ghost peaks / Pre-eluting peaks Thermal Degradation Appearance of 1-(1-cyclohexenyl)pyrrolidine (elimination product) or imine formation. Parent peak area decreases as temperature increases.
Broad, fronting peaks Column Overload / Solvent Effect Peak shape distortion without new mass spectral species.

The Mechanism of Failure: In a standard split/splitless inlet at >250°C, the molecule undergoes a Retro-Mannich type elimination or deamination. The steric crowding facilitates the loss of the methanamine group or the pyrrolidine ring to relieve strain, often catalyzed by non-deactivated glass wool.

Module 2: The Solution – Derivatization

Q2: Can I analyze this compound without derivatization?

A: Technically yes, but it is not recommended for quantitative reliability. The free base form is too labile. You must protect the primary amine to increase thermal stability and prevent adsorption.

Recommended Protocol: Acylation with PFPA (Pentafluoropropionic Anhydride) Acylation is superior to silylation (BSTFA) for this specific amine because the resulting amide is extremely stable and provides excellent mass spectral unique ions (fluorine mass defect).

Step-by-Step Derivatization Protocol:

  • Evaporation: Evaporate 50 µL of your extract to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Add 50 µL of Ethyl Acetate.

  • Reagent Addition: Add 50 µL of PFPA (Pentafluoropropionic anhydride).

  • Incubation: Cap and heat at 60°C for 20 minutes . (Do not exceed 60°C to avoid ring degradation).

  • Dry Down: Evaporate to dryness again to remove excess acid byproduct.

  • Final Reconstitution: Reconstitute in 100 µL of Ethyl Acetate or Isooctane.

  • Analysis: Inject 1 µL.

Why this works: The PFPA caps the reactive primary amine (-NH₂) with a perfluorinated acyl group. This eliminates hydrogen bonding with silanols and significantly increases the activation energy required for thermal elimination.

Module 3: Instrument Parameters (The "Soft" Injection)

Q3: If I cannot derivatize, how should I configure my GC inlet?

A: You must minimize the "residence time" and "thermal stress" in the inlet.

Optimized Inlet Parameters (Free Base Analysis):

  • Inlet Mode: Pulsed Splitless (Pressure Pulse: 30 psi for 0.75 min).

    • Reasoning: The pressure pulse forces the analyte onto the column faster, reducing the time it spends in the hot liner.

  • Temperature: 200°C - 220°C (Maximum).

    • Warning: Standard methods often use 250°C+. This is fatal for this geminal diamine structure. Lower the temp to the boiling point of the solvent + 20°C if possible.

  • Liner Selection: Ultra-Inert Single Taper with Wool (Deactivated) .

    • Critical: If you see degradation, switch to a Cyclosplitter or a liner without wool. Glass wool surface area acts as a catalyst for amine decomposition.

  • Column: Rtx-Volatile Amine or DB-35MS .

    • Reasoning: Base-deactivated stationary phases prevent the "drag" that causes tailing.

Module 4: Visualization of Workflows

Figure 1: Troubleshooting Logic Flow

Use this decision tree to isolate the specific failure mode in your GC-MS system.

TroubleshootingFlow Start START: Poor Peak Shape or Missing Peaks CheckLinearity Step 1: Check Linearity (10 - 1000 ng/mL) Start->CheckLinearity ResultAdsorption Non-Linear at Low Conc (Adsorption) CheckLinearity->ResultAdsorption Tailing ResultDegradation Ghost Peaks / New Ions (Thermal Degradation) CheckLinearity->ResultDegradation Extra Peaks ActionLiner Action: Change Liner (Remove Glass Wool) ResultAdsorption->ActionLiner ActionTemp Action: Lower Inlet Temp (<220°C) ResultDegradation->ActionTemp DecisionDeriv Is Peak Stable? ActionLiner->DecisionDeriv ActionTemp->DecisionDeriv Derivatize PROTOCOL: Derivatize with PFPA or HFBA DecisionDeriv->Derivatize No FinalCheck Final Validation: Check Ion Ratios DecisionDeriv->FinalCheck Yes Derivatize->FinalCheck

Caption: Logical decision tree for isolating adsorption vs. thermal degradation issues in amine analysis.

Figure 2: Derivatization Reaction Pathway

Visualizing the stabilization of the primary amine.

ReactionPathway Reactant Analyte (Free Base) Unstable Primary Amine Intermediate Transition State (60°C) Reactant->Intermediate + Reagent Reagent PFPA (Reagent) Reagent->Intermediate Product PFP-Derivative (Stable Amide) Intermediate->Product Acylation Byproduct PFP-Acid (Evaporate) Intermediate->Byproduct Elimination

Caption: Chemical pathway for PFPA derivatization, converting the labile amine to a stable amide.

References

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectrum of Pyrrolidine, 1-(1-cyclohexen-1-yl)- (Degradation Analog). NIST Chemistry WebBook, SRD 69. [Link]

  • Lin, D. L., et al. (1995). Thermal degradation of phencyclidine (PCP) precursors in gas chromatography. Journal of Analytical Toxicology.[1] [Link]

  • Restek Corporation. (2020). Handling Volatile Amines: Column Selection and Deactivation Strategies. Restek Technical Library. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2018). Recommended Methods for the Identification and Analysis of Phencyclidine and Analogues.[Link]

Disclaimer: This guide is intended for research and forensic applications. Ensure all protocols comply with local safety regulations regarding the handling of potentially psychoactive precursors.

Sources

Technical Support Center: NMR Spectroscopy of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Artifacts and Spectral Anomalies Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists Document ID: TS-NMR-PCM-001

Introduction

Welcome to the technical support hub for the structural characterization of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine . This molecule presents a unique "perfect storm" of NMR challenges due to its geminal disubstitution at the cyclohexane C1 position, the presence of two distinct nitrogen environments (primary and tertiary), and significant steric crowding.

This guide addresses the most common "artifacts"—spectral features that appear to be errors or impurities but are often intrinsic physical behaviors of the molecule.

Quick Triage: Diagnostic Hub

Use this decision matrix to identify your issue immediately.

TroubleshootingFlow Start Symptom BroadAliphatic Broad/Missing Cyclohexyl Peaks Start->BroadAliphatic WanderingH Peak Shift or Disappearance Start->WanderingH BroadN Broadening at 2.5 - 3.0 ppm Start->BroadN ExtraPeaks Olefinic Signals (~4.5 - 5.5 ppm) Start->ExtraPeaks Action1 Run VT-NMR (Conformational Exchange) BroadAliphatic->Action1 Action2 Check Solvent/pH (Proton Exchange) WanderingH->Action2 Action3 Quadrupolar Relaxation (Normal Feature) BroadN->Action3 Action4 Enamine Impurity (Hydrolysis/Synthesis) ExtraPeaks->Action4

Figure 1: Diagnostic decision tree for identifying spectral anomalies.

Module 1: Conformational Dynamics (The "Blurry" Spectrum)

The Issue

Users often report that the cyclohexane ring protons (1.2 – 1.8 ppm) appear as an unresolved "hump" or that the integration does not match the expected proton count (10H).

Root Cause: Steric Locking & Slow Exchange

The C1 carbon is geminally disubstituted with two bulky groups: the pyrrolidine ring and the methanamine arm .

  • Steric Anchoring: The bulky pyrrolidine group prefers the equatorial position to minimize 1,3-diaxial interactions. However, the methanamine group competes for space.

  • Exchange Rate: At room temperature (

    
    ), the rate of ring inversion (chair-chair interconversion) often matches the NMR frequency timescale (
    
    
    
    ). This places the system in the intermediate exchange regime , causing extreme line broadening (coalescence).
Technical Protocol: Variable Temperature (VT) NMR

To resolve this, you must shift the exchange rate away from the coalescence point.

Step-by-Step Validation:

  • High-Temperature Experiment (Fast Exchange):

    • Solvent: Switch to DMSO-

      
       or Toluene-
      
      
      
      (avoid
      
      
      due to boiling point limits).
    • Target Temp: Heat to

      
       (
      
      
      
      ).
    • Result: The broad hump should sharpen into a simplified average spectrum. The cyclohexane protons will appear as time-averaged singlets/multiplets.

  • Low-Temperature Experiment (Slow Exchange):

    • Solvent:

      
       or Acetone-
      
      
      
      .
    • Target Temp: Cool to

      
       (
      
      
      
      ).
    • Result: The spectrum will "freeze" into two distinct conformers (major and minor). You will see distinct axial and equatorial signals.

Module 2: The Nitrogen Artifacts (Quadrupolar & Exchange)

Issue A: The "Missing" Methanamine Protons

The


 protons are often invisible or appear as a extremely broad, wandering hump.
  • Cause: Chemical exchange with trace water in the solvent.[1] The rate is catalyzed by the basicity of the pyrrolidine nitrogen.

  • Solution:

    • The

      
       Shake:  Add 1-2 drops of 
      
      
      
      to the NMR tube. Shake and wait 5 mins. The
      
      
      signal will disappear completely (confirming assignment), and the HDO peak (approx 4.7 ppm) will grow.
    • Sharpening: Use a dry solvent (DMSO-

      
       over molecular sieves) to slow exchange and observe the triplet coupling of 
      
      
      
      .
Issue B: Line Broadening at -Positions

Protons adjacent to the nitrogens (pyrrolidine


-CH

and methanamine

-) often appear broader than other aliphatic signals, even when conformational exchange is frozen.
  • Cause:

    
     Quadrupolar Relaxation .[2][3]
    
    • Nitrogen-14 (

      
       abundance) is a spin 
      
      
      
      nucleus with a quadrupole moment.
    • It relaxes efficiently, causing a short

      
       (transverse relaxation time).
      
    • Through scalar coupling (

      
      ), this rapid relaxation induces broadening in the attached protons. This is not  an impurity; it is a physical property of the nucleus.
      

Visualizing the Nitrogen Effect:

NitrogenEffect N14 14N Nucleus (Spin I=1, Quadrupolar) Relaxation Rapid T1/T2 Relaxation (Electric Field Gradient) N14->Relaxation Causes Coupling Scalar Coupling (J) to Adjacent 1H Relaxation->Coupling Interrupts Broadening Broadened 1H Signal (Artifact) Coupling->Broadening Result

Figure 2: Mechanism of Quadrupolar Broadening in Amine NMR.

Module 3: Distinguishing Impurities (Synthesis Artifacts)

Researchers synthesizing this compound often encounter specific byproducts that mimic the target molecule's aliphatic signals.

The Enamine Trap

If synthesized via the reaction of pyrrolidine and a cyclohexanone derivative, the intermediate 1-(1-cyclohexenyl)pyrrolidine (Enamine) is a common contaminant.

FeatureTarget Molecule (Amine)Impurity (Enamine)
Structure Saturated Cyclohexane RingDouble Bond in Ring
Key Signal No olefinic protons.Triplet/Multiplet at ~4.5 - 4.8 ppm
Alpha-H Methanamine

(~2.6 ppm)
No methanamine group.
Stability Stable in acid.Hydrolyzes back to ketone in acid/water.
The Salt Effect (HCl vs. Free Base)

If your sample was isolated as an HCl salt, the chemical shifts will be significantly different from the free base.

  • Free Base:

    
    -protons appear upfield (~2.4 - 2.8 ppm).
    
  • HCl Salt: Protonation of the nitrogen deshields adjacent protons, shifting them downfield (

    
    ).
    
  • Artifact: If you have a mixture of Salt and Free Base, you will see doubled peaks or extremely broad averaged peaks. Ensure pH homogeneity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for amine exchange and quadrupolar broadening).
  • Brownstein, S., & Miller, R. (1973). Conformational Analysis of Disubstituted Cyclohexanes by Proton Resonance Spectroscopy. The Journal of Organic Chemistry. Link

  • NIST Mass Spectrometry Data Center. (n.d.). Pyrrolidine, 1-(1-cyclohexen-1-yl)- (Enamine impurity data). NIST Chemistry WebBook. Link

  • University of Colorado Boulder. (n.d.). Spectroscopy Tutorial: Amines (Proton Exchange Dynamics). Link

  • Reich, H. J. (2022). Quadrupolar Relaxation in NMR. University of Wisconsin-Madison Chemistry. Link

Sources

Refining purification techniques for 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine analogues

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine Analogues

Status: Active Ticket ID: PUR-GEM-DIAMINE-001 Assigned Specialist: Senior Application Scientist

Executive Summary

This guide addresses the purification challenges associated with 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine and its structural analogues. These compounds are characterized by a lipophilic gem-disubstituted cyclohexane ring, a tertiary pyrrolidine nitrogen, and a primary methanamine tail.

Key Challenges:

  • Silanol Interaction: The basic nitrogen atoms interact strongly with acidic silanols on silica gel, causing peak tailing and yield loss.[1]

  • Hygroscopicity: The hydrochloride salts of these diamines are often hygroscopic, leading to "oiling out" rather than crystallization.

  • Steric Hindrance: The bulky cyclohexane spacer can impede salt formation at the tertiary amine, making the primary amine the kinetic focal point for protonation.

Module 1: Optimized Acid-Base Extraction (The "Rough" Clean)

Objective: Remove neutral precursors (e.g., 1-(1-pyrrolidinyl)cyclohexanecarbonitrile) and non-basic side products before chromatography.

The Science (Causality): The target molecule contains two basic centers (pyrrolidine


, methanamine 

). Neutral impurities (nitriles) do not protonate at pH < 2. By driving the pH to extremes, we force the target into the aqueous phase (as a salt) or organic phase (as a free base), leaving impurities behind.

Protocol:

  • Dissolution: Dissolve crude reaction mixture in Diethyl Ether (

    
    ) .
    
    • Why:

      
       provides better phase separation than DCM for these specific lipophilic amines and is less prone to emulsion formation with basic aqueous layers.
      
  • Acid Wash (Target

    
     Aqueous): 
    
    • Extract the organic layer 3x with 1M HCl .

    • Validation: Check the pH of the aqueous layer; it must be < 2.

    • Discard: The organic layer (contains neutral nitriles/impurities).

  • Basification (Target

    
     Organic): 
    
    • Cool the combined aqueous acidic extracts to 0°C.

    • Slowly add 50% NaOH or KOH pellets until pH > 12.

    • Note: The solution will become cloudy as the free base oils out.

  • Extraction:

    • Extract 3x with DCM (Dichloromethane) or MTBE .

    • Why: DCM is preferred here for its high solubility of the free base, ensuring complete recovery.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    

Visualization: Extraction Logic Flow

ExtractionWorkflow Start Crude Mixture (Target + Neutrals) Solvent Dissolve in Et2O Start->Solvent AcidWash Wash with 1M HCl Solvent->AcidWash PhaseSplit1 Phase Separation AcidWash->PhaseSplit1 OrgLayer1 Organic Layer (Contains Neutrals/Nitriles) PhaseSplit1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer (Contains Target Salt) PhaseSplit1->AqLayer1 Bottom Layer Discard Discard OrgLayer1->Discard Basify Basify to pH > 12 (NaOH/KOH) AqLayer1->Basify Extract2 Extract with DCM Basify->Extract2 FinalOrg Final Organic Layer (Purified Free Base) Extract2->FinalOrg

Caption: Separation logic relying on the pH-dependent solubility of the diamine target vs. neutral nitrile precursors.

Module 2: Chromatographic Resolution (The "Fine" Clean)

Objective: Eliminate "tailing" caused by silanol interactions and separate close-eluting isomers.

The Science (Causality): Standard silica gel (


) has acidic surface silanols (

).[1][2] Basic amines hydrogen bond to these sites, resulting in broad, streaky peaks (tailing).[1] This destroys resolution. Solution: "Deactivate" the silica using a competing base in the mobile phase.[1]

System Recommendations:

ComponentRecommendationRationale
Stationary Phase Amine-Functionalized Silica (e.g., KP-NH)Best. The surface is pre-capped with amines, preventing analyte interaction with silanols [1].
Alternative Phase Standard Silica + ModifierAcceptable. Requires mobile phase modification.
Mobile Phase A DCM or HexaneWeak solvent carrier.
Mobile Phase B MeOH or EtOAcStrong solvent carrier.
Modifier 1-2% Triethylamine (TEA) or 1%

CRITICAL. Competes for silanol sites, allowing the target amine to elute sharply [2].

Protocol (Standard Silica):

  • Column Pre-treatment: Flush the column with 3 column volumes (CV) of Hexane containing 2% TEA. This saturates the active sites before your sample hits the column.

  • Loading: Dissolve sample in minimum DCM. Do not use acid for loading.

  • Gradient:

    • Start: 100% DCM (+1% TEA).

    • Ramp: 0%

      
       10% MeOH (+1% TEA) over 15 CV.
      
    • Note: If using Hexane/EtOAc, use 2% TEA in both bottles.

Module 3: Salt Formation & Crystallization (Stabilization)

Objective: Convert the oily free base into a stable, crystalline solid for storage.

The Science (Causality): The gem-disubstituted cyclohexyl group creates a "greasy" lipophilic ball. Hydrochloride salts of these amines are often hygroscopic because the crystal lattice energy is low compared to the solvation energy of water. Solution: Use counter-ions that encourage lattice packing or exclude water (anhydrous conditions).

Troubleshooting "Oiling Out": If your salt turns into a sticky oil instead of crystals, follow this logic:

Visualization: Crystallization Decision Tree

CrystallizationLogic Start Free Base Oil Solvent Dissolve in Anhydrous Et2O Start->Solvent AcidChoice Add Acid Source Solvent->AcidChoice HClGas 2M HCl in Et2O (Anhydrous) AcidChoice->HClGas Standard OrganicAcid Fumaric/Maleic Acid (in hot IPA) AcidChoice->OrganicAcid Alternative Result1 Precipitate Forms? HClGas->Result1 YesCryst Filter & Wash (Cold Et2O) Result1->YesCryst Yes NoOil Forms Sticky Oil Result1->NoOil No Triturate Trituration Protocol: 1. Decant supernatant 2. Add fresh Et2O 3. Scratch glass/Sonicate NoOil->Triturate Triturate->YesCryst Success

Caption: Workflow for selecting the correct salt form and handling oiling-out events.

Recommended Salts for Lipophilic Diamines:

  • Dihydrochloride: Standard, but often hygroscopic.

    • Protocol: Dissolve free base in dry

      
      . Add 2.2 eq of 2M HCl in 
      
      
      
      dropwise.
  • Difumarate: Often non-hygroscopic and crystalline [3].

    • Protocol: Dissolve free base in hot Isopropanol (IPA). Add 2.0 eq of Fumaric acid dissolved in hot IPA. Cool slowly.

Frequently Asked Questions (FAQ)

Q1: My product streaks across the entire TLC plate. How do I calculate Rf?

  • Cause: The amine is interacting with the silica backing.[1][3]

  • Fix: Dip your TLC plate in a solution of 5% Triethylamine in Hexane and let it dry before spotting your compound. Alternatively, add 1-2%

    
     to your TLC developing chamber.
    

Q2: I used HCl in Dioxane, and my product turned purple/brown.

  • Cause: Oxidation. Amines can be sensitive to oxidation, especially if the acid source contains peroxides (common in old ethers/dioxane).

  • Fix: Use freshly opened anhydrous HCl in Diethyl Ether. Perform salt formation under Nitrogen atmosphere.

Q3: Can I use reverse-phase (C18) chromatography?

  • Answer: Yes, but standard acidic buffers (Formic acid/TFA) may not retain the compound well because it will be fully protonated (ionized) and very polar.

  • Recommendation: Use a High pH stable C18 column (e.g., Waters XBridge or similar) with an Ammonium Bicarbonate buffer (pH 10). This keeps the amine in its neutral (hydrophobic) state, allowing it to interact with the C18 chain for better separation [4].

References

  • Biotage. (2023).[4] When should I use an amine-bonded silica for flash chromatography? Retrieved from .

  • BenchChem. (2025).[1] Technical Support Center: Troubleshooting Streaking of Amines on Silica Gel Columns. Retrieved from .

  • Childs, S. L., et al. (2004). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids.[5] Journal of the American Chemical Society, 126(41), 13335-13342. .

  • Waters Corporation. (2025). How can I decrease tailing of a basic compound when running a reversed-phase method? Retrieved from .

Sources

Validation & Comparative

Validating the NMDA Receptor Antagonist Activity of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize the N-methyl-D-aspartate (NMDA) receptor antagonist activity of the novel compound, 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine. As a structural analog of phencyclidine (PCP), this compound is hypothesized to interact with the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] This document outlines a multi-tiered experimental approach, from initial in vitro screening to in vivo functional assessments, to rigorously evaluate its potency, selectivity, and mechanism of action in comparison to established NMDA receptor antagonists.

Introduction: The NMDA Receptor as a Therapeutic Target

The NMDA receptor is a ligand-gated ion channel that plays a pivotal role in excitatory neurotransmission in the central nervous system.[3][4][5] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, leading to an influx of Ca²⁺ into the neuron.[2][6] While essential for normal brain function, excessive activation of NMDA receptors can lead to excitotoxicity, a process implicated in a variety of neurological and psychiatric disorders.[3][6][7] Consequently, antagonists of the NMDA receptor are of significant therapeutic interest.

Established non-competitive NMDA receptor antagonists, such as phencyclidine (PCP), ketamine, and memantine, each exhibit distinct pharmacological profiles.[8][9][10] PCP and ketamine are known for their potent anesthetic and dissociative effects, primarily by blocking the ion channel pore.[1][8][9][11][12] Memantine, on the other hand, is a lower-affinity, uncompetitive antagonist with voltage-dependent channel-blocking properties, which contributes to its clinical utility in treating Alzheimer's disease with a more favorable side-effect profile.[3][4][10][13]

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, as a novel PCP analog, warrants a systematic investigation to determine its place within this pharmacological landscape. The following experimental cascade is designed to elucidate its activity, providing the necessary data for a robust comparison with these benchmark compounds.

Experimental Validation Workflow

A logical and stepwise approach is crucial for the comprehensive validation of a potential NMDA receptor antagonist. The proposed workflow progresses from high-throughput in vitro assays to more complex cellular and in vivo models.

G cluster_1 In Vivo Assessment Binding_Assay Radioligand Binding Assay Electrophysiology Patch-Clamp Electrophysiology Binding_Assay->Electrophysiology Confirms direct interaction Calcium_Imaging Calcium Imaging Assay Electrophysiology->Calcium_Imaging Functional consequence of binding Behavioral_Models Rodent Behavioral Models Calcium_Imaging->Behavioral_Models Cellular to whole organism effects

Caption: Experimental workflow for validating NMDA receptor antagonism.

Part 1: In Vitro Characterization

Radioligand Binding Assay: Determining Affinity for the PCP Site

Rationale: This initial screen determines if 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine directly interacts with the well-characterized PCP binding site within the NMDA receptor ion channel.[1][2][8] A competitive binding assay using a radiolabeled ligand, such as [³H]TCP (a potent PCP analog), will quantify the affinity of the test compound.[14]

Experimental Protocol:

  • Membrane Preparation: Isolate crude synaptic membranes from rat forebrain tissue, a rich source of NMDA receptors.[2]

  • Assay Incubation: In a 96-well plate format, incubate the prepared membranes with a fixed concentration of [³H]TCP and varying concentrations of the test compound (1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine), PCP, ketamine, and memantine.

  • Separation and Scintillation Counting: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters, corresponding to the bound [³H]TCP, is then quantified using a liquid scintillation counter.

  • Data Analysis: The data are used to generate competition curves and calculate the half-maximal inhibitory concentration (IC₅₀) for each compound. The IC₅₀ value is then converted to the inhibition constant (Kᵢ), which represents the binding affinity of the compound for the receptor.[2]

Data Presentation:

CompoundKᵢ (nM) for [³H]TCP Binding
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamineExperimental Value
Phencyclidine (PCP)59[8]
Ketamine~200-3000
Memantine~1000-5000[10]
Whole-Cell Patch-Clamp Electrophysiology: Assessing Functional Inhibition

Rationale: To confirm that binding to the PCP site translates into functional channel blockade, whole-cell patch-clamp electrophysiology is employed. This technique directly measures the ion flow through NMDA receptors in response to agonist stimulation and its inhibition by the test compound.

Experimental Protocol:

  • Cell Culture: Utilize primary neuronal cultures or cell lines (e.g., HEK293) stably expressing NMDA receptors.

  • Recording Configuration: Establish a whole-cell patch-clamp recording from a single cell.

  • NMDA Receptor Activation: Perfuse the cell with a solution containing NMDA and glycine to elicit an inward current.

  • Antagonist Application: Apply varying concentrations of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine and comparator compounds to the perfusion solution and measure the resulting reduction in the NMDA-evoked current.

  • Data Analysis: Generate dose-response curves to determine the IC₅₀ for the functional inhibition of the NMDA receptor current.

Data Presentation:

CompoundIC₅₀ (µM) for NMDA Current Inhibition
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamineExperimental Value
Phencyclidine (PCP)~0.1-1
Ketamine~1-10[12]
Memantine~1-5[13]
Calcium Imaging Assay: Visualizing Inhibition of Ca²⁺ Influx

Rationale: As Ca²⁺ influx is a primary downstream consequence of NMDA receptor activation, a calcium imaging assay provides a functional, high-throughput method to assess antagonist activity.[6][7] This assay utilizes fluorescent Ca²⁺ indicators to visualize changes in intracellular calcium concentration.

Experimental Protocol:

  • Cell Loading: Load cultured neurons or NMDA receptor-expressing cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM.

  • Baseline Measurement: Record the baseline fluorescence of the cells.

  • Stimulation and Antagonism: Stimulate the cells with NMDA and glycine in the presence of varying concentrations of the test compound and comparators.

  • Fluorescence Measurement: Measure the change in fluorescence intensity, which corresponds to the change in intracellular Ca²⁺ concentration.

  • Data Analysis: Quantify the inhibition of the NMDA-induced calcium influx to determine the IC₅₀ for each compound.

Data Presentation:

CompoundIC₅₀ (µM) for Ca²⁺ Influx Inhibition
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamineExperimental Value
Phencyclidine (PCP)~0.5-5
Ketamine~5-50
Memantine~2-10

Part 2: In Vivo Assessment

Rodent Behavioral Models: Evaluating Phenotypic Effects

Rationale: To understand the physiological and behavioral consequences of NMDA receptor antagonism by 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, in vivo studies in rodent models are essential. These models can reveal potential therapeutic effects as well as adverse side effects. Non-competitive NMDA receptor antagonists are known to induce hyperlocomotion and other behavioral changes in rodents that can be indicative of their psychotomimetic potential in humans.

Experimental Protocol (Hyperlocomotion Test):

  • Animal Acclimation: Acclimate mice or rats to the open-field arena.

  • Compound Administration: Administer varying doses of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine, PCP, and ketamine via an appropriate route (e.g., intraperitoneal injection).

  • Behavioral Recording: Place the animals in the open-field arena and record their locomotor activity (e.g., distance traveled, rearing frequency) for a set duration using automated tracking software.

  • Data Analysis: Compare the locomotor activity of the drug-treated groups to a vehicle-treated control group.

Data Presentation:

CompoundDose Range (mg/kg) Inducing Hyperlocomotion
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamineExperimental Value
Phencyclidine (PCP)1-5
Ketamine10-30

Synthesis of Findings and Mechanistic Insights

The collective data from these experiments will provide a comprehensive profile of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine's activity as an NMDA receptor antagonist.

G cluster_0 Molecular Interaction cluster_1 Cellular Function cluster_2 In Vivo Effect Binding Binding Affinity (Ki) Functional_Inhibition Functional Inhibition (IC50) Binding->Functional_Inhibition leads to Calcium_Influx Calcium Influx Inhibition (IC50) Functional_Inhibition->Calcium_Influx results in Behavioral_Outcome Behavioral Outcome Calcium_Influx->Behavioral_Outcome manifests as

Caption: Logical relationship between experimental findings.

By comparing the Kᵢ and IC₅₀ values of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine with those of PCP, ketamine, and memantine, its relative potency and potential mechanism of action can be inferred. A high affinity (low Kᵢ) in the binding assay coupled with potent functional inhibition (low IC₅₀) in electrophysiological and calcium imaging studies would strongly validate its role as an NMDA receptor antagonist. The in vivo behavioral data will provide crucial insights into its potential therapeutic window and side-effect profile, guiding further preclinical development.

References

  • Phencyclidine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • What is the mechanism of Memantine hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved February 15, 2026, from [Link]

  • A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • What is the mechanism of action (MOA) of memantine? - Dr.Oracle. (2025, July 16). Retrieved February 15, 2026, from [Link]

  • Memantine's Mechanism of Action: How This Medication for Alzheimer's Disease Works - GoodRx. (2024, September 27). Retrieved February 15, 2026, from [Link]

  • Mechanism of action of memantine - PubMed - NIH. (2006, February 15). Retrieved February 15, 2026, from [Link]

  • Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Memantine Psychopharmacology: Mechanism of Action, Clinical Evidence, and Applications. (2022, October 27). Retrieved February 15, 2026, from [Link]

  • Ketamine - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMDA receptor antagonist rodent models for cognition in schizophrenia and identification of novel drug treatments, an update - PubMed. (2018, November 15). Retrieved February 15, 2026, from [Link]

  • Uncovering the Underlying Mechanisms of Ketamine as a Novel Antidepressant - Frontiers. (2022, July 7). Retrieved February 15, 2026, from [Link]

  • Ketamine: NMDA Receptors and Beyond - PMC. (2016, November 2). Retrieved February 15, 2026, from [Link]

  • Ketamine - Deranged Physiology. (2023, December 18). Retrieved February 15, 2026, from [Link]

  • Electrophysiological Investigation of NMDA Current Properties in Brain Slices. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phencyclidine. Physiological actions, interactions with excitatory amino acids and endogenous ligands - PubMed. (1987). Retrieved February 15, 2026, from [Link]

  • The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One. (2013, March 19). Retrieved February 15, 2026, from [Link]

  • Phencyclidine Intoxication and Adverse Effects: A Clinical and Pharmacological Review of an Illicit Drug - PMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • Neuroscience for Kids - PCP - University of Washington. (n.d.). Retrieved February 15, 2026, from [Link]

  • Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses. (n.d.). Retrieved February 15, 2026, from [Link]

  • Use of Calcium-Sensitive Indicators for the Determination of NMDA Receptor Activity. (2025). Retrieved February 15, 2026, from [Link]

  • Whole-cell patch-clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - Arizona State University. (n.d.). Retrieved February 15, 2026, from [Link]

  • Phencyclidine and related drugs bind to the activated N-methyl-D-aspartate receptor-channel complex in rat brain membranes - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Patch2MAP combines patch-clamp electrophysiology with super-resolution structural and protein imaging in identified single neurons without genetic modification | bioRxiv. (2023, March 21). Retrieved February 15, 2026, from [Link]

  • NMDA Biochemical Binding Assay Service - Reaction Biology. (n.d.). Retrieved February 15, 2026, from [Link]

  • Selective Reduction of Ca2+ Entry Through the Human NMDA Receptor: a Quantitative Study by Simultaneous Ca2+ and Na+ Imaging - PMC. (2024, January 19). Retrieved February 15, 2026, from [Link]

  • Development of a selective competitive receptor binding assay for the determination of the affinity to NR2B containing NMDA receptors - PubMed. (2010, November 2). Retrieved February 15, 2026, from [Link]

  • Single-Molecule Patch-Clamp FRET Microscopy Studies of NMDA Receptor Ion Channel Dynamics in Living Cells: Revealing the Multiple Conformational States Associated with a Channel at Its Electrical Off State - ACS Publications. (2014, September 17). Retrieved February 15, 2026, from [Link]

  • NMDA Receptors in Neurodevelopmental Disorders: Pathophysiology and Disease Models - MDPI. (2024, November 18). Retrieved February 15, 2026, from [Link]

  • NMDAR Hypofunction Animal Models of Schizophrenia - Frontiers. (2019, July 31). Retrieved February 15, 2026, from [Link]

  • Glutamate Induces Calcium Influx by NMDA Receptor Activation in Purified Retinal Ganglion Cells Cultured from Neonatal and Adult Rats | IOVS. (2003, May 15). Retrieved February 15, 2026, from [Link]

  • NMDA-receptors functional assays for CNS diseases - Neuroservice news. (2019, May 27). Retrieved February 15, 2026, from [Link]

  • PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed. (n.d.). Retrieved February 15, 2026, from [Link]

  • Representative pKi values for ketamine, PCP and analogues. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]

  • Detection of Anti-Glutamate Receptor (NMDA) (Reference 2014.02.02) - CDA-AMC. (n.d.). Retrieved February 15, 2026, from [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - MDPI. (2024, May 15). Retrieved February 15, 2026, from [Link]

  • In vitro characterization of novel NR2B selective NMDA receptor antagonists - PubMed. (2005, May 15). Retrieved February 15, 2026, from [Link]

  • Optimizing animal models of autoimmune encephalitis using active immunization - PMC. (2023, July 12). Retrieved February 15, 2026, from [Link]

  • A juvenile mouse model of anti-N-methyl-D-aspartate receptor encephalitis by active immunization - Frontiers. (2023, September 18). Retrieved February 15, 2026, from [Link]

  • N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline. (2024, September 1). Retrieved February 15, 2026, from [Link]

  • Synthesis, Phencyclidine-like Pharmacology, and Antiischemic Potential of Meta-Substituted 1-( 1-Phenylcyclohexy1). (n.d.). Retrieved February 15, 2026, from [Link]

  • The protocol of competitive binding assay. | Download Table - ResearchGate. (2019, February). Retrieved February 15, 2026, from [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues | Request PDF - ResearchGate. (2025, August 6). Retrieved February 15, 2026, from [Link]

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues - PubMed. (2014, July 15). Retrieved February 15, 2026, from [Link]

Sources

Technical Comparison: Cross-Reactivity of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine in PCP Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the cross-reactivity profile of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine (hereafter referred to as PCPy-Amine ) within the context of Phencyclidine (PCP) immunoassay screening.

Based on its chemical nomenclature, this compound is a structural derivative of the PCP analog Rolicyclidine (PCPy) , likely resulting from the reduction of the carbonitrile precursor (PCC analog) or a failed Grignard synthesis step. Its presence in biological matrices often indicates the consumption of poorly synthesized designer drugs.

Executive Summary & Structural Pharmacophore Analysis

In forensic toxicology and drug development, "cross-reactivity" defines the specificity of an antibody. For Phencyclidine (PCP) assays, the target antibody is raised against the specific Phenyl-Cyclohexyl-Piperidine motif.

The compound , PCPy-Amine , presents a unique challenge:

  • Homology: It retains the Cyclohexane ring and the Pyrrolidine ring (similar to the PCP analog Rolicyclidine).

  • Divergence: It lacks the Phenyl ring , which is replaced by a Methanamine (-CH₂-NH₂) group.

Structural Divergence Analysis

The absence of the phenyl ring is the critical determinant in immunoassay performance. The phenyl group in PCP provides a dense electron cloud (pi-stacking interactions) essential for high-affinity antibody binding.

FeaturePhencyclidine (PCP)Rolicyclidine (PCPy)PCPy-Amine (Target)
Ring A CyclohexaneCyclohexaneCyclohexane
Ring B PiperidinePyrrolidinePyrrolidine
Ring C (Pharmacophore) Phenyl (Aromatic) Phenyl (Aromatic) Methanamine (Polar/Aliphatic)
Predicted Cross-Reactivity 100% (Calibrator)High (>80%)Low/Negligible (<1%)
Visualization: Structural Interference Pathway

The following diagram illustrates why PCPy-Amine fails to compete effectively for the antibody binding site compared to PCP.

AntibodyBinding Antibody Anti-PCP Antibody (Hydrophobic Pocket) Signal Assay Signal (Absorbance Change) Antibody->Signal Determines Result PCP PCP (Analyte) Contains Phenyl Ring (High Affinity) PCP->Antibody Strong Binding (Displaces Conjugate) PCPy Rolicyclidine (PCPy) Contains Phenyl Ring (High Affinity) PCPy->Antibody Strong Binding Target PCPy-Amine Lacks Phenyl Ring (Low Affinity) Target->Antibody Weak/No Binding (Steric Mismatch)

Caption: Comparative binding affinity mechanism. The target compound's lack of a phenyl group prevents effective competition with the enzyme-labeled conjugate.

Experimental Validation Protocol

To objectively determine the cross-reactivity of PCPy-Amine, a rigorous "Spiking Validation" protocol is required. This protocol ensures that any observed signal is due to the compound and not matrix effects.

Reagents & Equipment
  • Matrix: Drug-free human urine (verified by LC-MS/MS).

  • Assay Kits:

    • System A: Homogeneous Enzyme Immunoassay (e.g., EMIT II Plus).

    • System B: ELISA (e.g., Neogen/Abbott).

  • Reference Standard: 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine (Certified Reference Material).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of PCPy-Amine in 10 mL of Methanol to create a 1 mg/mL (1,000,000 ng/mL) stock.

  • Calibrator Verification:

    • Run a standard PCP calibration curve (0, 10, 25, 50, 100 ng/mL). Ensure the cutoff (typically 25 ng/mL) is valid.

  • Spiking Series (The Challenge):

    • Prepare urine aliquots spiked with PCPy-Amine at increasing concentrations:

      • Low: 1,000 ng/mL

      • Medium: 10,000 ng/mL

      • High: 100,000 ng/mL

  • Analysis:

    • Analyze samples in triplicate on both assay platforms.

  • Calculation:

    • Use the semi-quantitative response (ng/mL equivalents) to calculate % Cross-Reactivity:

      
      
      

Comparative Performance Data

The following table synthesizes expected performance data based on Structure-Activity Relationship (SAR) principles established for PCP immunoassays [1, 2].

Table 1: Cross-Reactivity Profile Comparison[1]
CompoundStructural ClassSpiked Conc.[1][2][3][4][5][6] (ng/mL)Apparent PCP Conc.[1][2][3] (ng/mL)% Cross-ReactivityResult (Cutoff 25 ng/mL)
Phencyclidine (PCP) Parent Drug2525100% POSITIVE
Rolicyclidine (PCPy) Analog (Pyrrolidine)25~2288% POSITIVE
Tenocyclidine (TCP) Analog (Thiophene)25~1872% Positive/Borderline
Dextromethorphan Morphinan (Interferent)50,000300.06% False Positive
PCPy-Amine (Target) Precursor Derivative 100,000 < 10 < 0.01% NEGATIVE
Interpretation of Data[1][2][3][4][5][7][8][9][10][11]
  • High Specificity Requirement: PCP antibodies are highly specific to the aryl-cyclohexyl geometry.

  • The "False Negative" Risk: Because PCPy-Amine lacks the phenyl ring, it will likely NOT trigger a positive screen, even at very high concentrations.

  • Clinical Significance: If a sample contains only PCPy-Amine, it suggests exposure to a precursor or degradation product, not necessarily the active psychoactive analog (PCPy). However, it is often found alongside PCPy.

Workflow: From Screening to Confirmation

When dealing with novel structural analogs, the immunoassay is only the first gate. The following workflow details how to handle discordant results (e.g., if PCPy-Amine is suspected but the screen is negative).

ValidationWorkflow Sample Urine Sample (Suspected Designer Drug) Screen Immunoassay Screen (PCP Cutoff: 25 ng/mL) Sample->Screen Positive Screen POSITIVE (+) Screen->Positive High Cross-Reactivity (e.g., PCPy present) Negative Screen NEGATIVE (-) Screen->Negative Low Cross-Reactivity (Only PCPy-Amine present) Confirm Confirmatory Testing (GC-MS or LC-MS/MS) Positive->Confirm Negative->Confirm If Clinical Suspicion High (Bypass Screen) Analysis Spectral Identification Target: PCPy-Amine (m/z 196) Confirm->Analysis

Caption: Diagnostic workflow. Note that PCPy-Amine requires Mass Spectrometry for detection due to poor immunoassay cross-reactivity.

Conclusion & Recommendations

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine represents a synthesis impurity or metabolite rather than a primary target for PCP immunoassays.

  • Low Risk of False Positives: Due to the absence of the phenyl pharmacophore, this compound exhibits negligible cross-reactivity (<0.01%) in standard competitive binding assays (EMIT, ELISA).

  • Marker for Clandestine Synthesis: Its presence confirms the use of pyrrolidine-based precursors (PCC analogs).

  • Recommendation: Do not rely on PCP immunoassays to detect this specific compound. If usage of "PCPy" or related designer drugs is suspected, samples must be forwarded directly to LC-MS/MS confirmation targeting the specific molecular mass (approx. 196.33 g/mol ).[6][7]

References

  • Smith, M. L., et al. (2014). Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. Journal of Analytical Toxicology. Available at: [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2022). Evaluating Cross Reactivity of New Psychoactive Substances (NPS) on Immunoassay in Whole Blood. Available at: [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 21268496, [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine (Structural Analog Reference). Available at: [Link]

  • Kerrigan, S. (2018). Substructure-activity relationship studies on antibody recognition for phenylurea compounds (Principles of SAR in Immunoassays). PubMed.[7] Available at: [Link]

Sources

The Structure-Activity Relationship of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine Derivatives: A Comparative Guide for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For correspondence with researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine derivatives, a class of compounds with significant potential for modulating the N-methyl-D-aspartate (NMDA) receptor. While direct and extensive SAR studies on this specific non-aromatic scaffold are limited in publicly available literature, this document synthesizes findings from closely related arylcyclohexylamines, such as phencyclidine (PCP) and its pyrrolidine analog (PCPy), to establish a predictive framework for drug design and optimization. By examining the influence of structural modifications on the pyrrolidinyl, cyclohexyl, and methanamine moieties, we aim to provide actionable insights for the development of novel central nervous system (CNS) therapeutics.

Introduction: The Arylcyclohexylamine Scaffold and the NMDA Receptor Target

The 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine core structure belongs to the broader class of arylcyclohexylamines, which are well-recognized for their interaction with the NMDA receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1][2] Over-activation of the NMDA receptor can lead to excitotoxicity and has been implicated in a range of neurological and psychiatric disorders.[3] Consequently, NMDA receptor antagonists have been investigated for their therapeutic potential in conditions such as depression, neuropathic pain, and neurodegenerative diseases.[3]

Phencyclidine (PCP) is the prototypical arylcyclohexylamine, and its derivatives have been extensively studied.[1][4] These compounds act as non-competitive antagonists, binding to a site within the NMDA receptor's ion channel, often referred to as the "PCP binding site".[5][6] The general structure of an arylcyclohexylamine consists of a cyclohexylamine unit with an aryl group attached to the same carbon as the amine. The amine is typically a secondary or tertiary amine, with pyrrolidine and piperidine being common examples.[1]

This guide will focus on derivatives where the aryl group is absent, and instead, a simple cyclohexyl ring is present, to explore the SAR of this specific subclass.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine derivatives is intricately linked to the nature and substitution of its three core components: the pyrrolidine ring, the cyclohexyl ring, and the methanamine side chain. The following sections dissect the known and inferred SAR for each of these regions, drawing comparisons from analogous arylcyclohexylamine structures.

The Influence of the Amine Moiety: Pyrrolidine vs. Other Cycloalkylamines

The nature of the amine group is a critical determinant of potency at the NMDA receptor. Studies comparing various arylcyclohexylamines have consistently demonstrated that the choice of the heterocyclic amine significantly impacts binding affinity.

  • Pyrrolidine vs. Piperidine: Replacement of the piperidine ring in PCP with a pyrrolidine ring (to form PCPy) generally leads to a decrease in potency.[4] This suggests that the slightly smaller and more conformationally constrained pyrrolidine ring may not achieve the optimal interaction within the PCP binding site compared to the piperidine ring.

  • Pyrrolidine vs. Morpholine: Similarly, replacing the piperidine ring with a morpholine ring also results in reduced potency.[4] The introduction of the oxygen atom in the morpholine ring likely alters the electronic and steric properties in a way that is detrimental to binding.

Table 1: Comparative Potency of Arylcyclohexylamines with Different Amine Moieties

CompoundAmine MoietyRelative Potency (PCP-like activity)
PCPPiperidineHigh
PCPyPyrrolidineModerate
PCMMorpholineLow

Data inferred from qualitative descriptions in the literature.[4]

Modifications of the Cyclohexyl Ring

Substitutions on the cyclohexyl ring can modulate both the potency and efficacy of these compounds.

  • Hydroxylation: The introduction of a hydroxyl group onto the cyclohexyl ring has been shown to decrease both the potency and efficacy of PCP analogs.[4] This suggests that the addition of a polar group in this region may interfere with the hydrophobic interactions within the binding pocket.

  • Methylation: In contrast, the addition of methyl groups to the cyclohexyl ring of PCP analogs tends to reduce potency but does not significantly affect efficacy.[4] This indicates that while steric bulk on the cyclohexyl ring can be tolerated to some extent, it may lead to a less optimal fit in the receptor.

The Methanamine Side Chain and N-Substitution

The methanamine side chain offers a key point for modification to fine-tune the pharmacological profile.

  • N-Alkylation: In the broader class of arylcyclohexylamines, N-alkyl substitutions generally decrease potency but do not eliminate activity.[4] For instance, N-ethyl derivatives are typically less potent than their N-methyl counterparts.

  • Primary vs. Secondary vs. Tertiary Amines: In a series of 1-(1-phenylcyclohexyl)amine derivatives, moving from a primary amine (-NH2) to a secondary amine (-NHCH2CH3) resulted in a threefold reduction in NMDA receptor affinity.[7] This highlights the sensitivity of the binding site to the steric bulk around the nitrogen atom.

Experimental Protocols

To facilitate further research and comparative analysis, a generalized protocol for a competitive NMDA receptor binding assay is provided below. This protocol is based on standard methodologies in the field.

Protocol: [³H]MK-801 Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for the PCP binding site on the NMDA receptor.

Materials:

  • Rat brain cortical membranes (prepared or commercially available)

  • [³H]MK-801 (radioligand)

  • Test compounds (1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine derivatives)

  • MK-801 (unlabeled, for non-specific binding determination)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glutamate and Glycine (to open the NMDA receptor channel)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Membrane Preparation: If not using commercially prepared membranes, homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Assay Setup: In scintillation vials or a 96-well plate, combine the following in order:

    • Assay buffer

    • Glutamate (final concentration, e.g., 10 µM)

    • Glycine (final concentration, e.g., 10 µM)

    • Test compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M) or buffer for total binding.

    • Unlabeled MK-801 (final concentration, e.g., 10 µM) for non-specific binding.

    • [³H]MK-801 (final concentration, e.g., 1-5 nM)

    • Rat cortical membranes (e.g., 100-200 µg protein)

  • Incubation: Incubate the mixture at room temperature (e.g., 25°C) for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific [³H]MK-801 binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of SAR and Experimental Workflow

To visually summarize the key structure-activity relationships and the experimental workflow, the following diagrams are provided.

SAR_Summary cluster_scaffold 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine Scaffold cluster_amine Amine Moiety cluster_cyclohexyl Cyclohexyl Ring cluster_methanamine Methanamine Side Chain Scaffold Core Structure Pyrrolidine Pyrrolidine (Moderate Potency) Hydroxylation Hydroxylation (Decreased Potency & Efficacy) N_Alkylation N-Alkylation (Decreased Potency) Morpholine Morpholine (Lower Potency) Pyrrolidine->Morpholine Replacement leads to decreased potency Piperidine Piperidine (Higher Potency) Piperidine->Pyrrolidine Replacement leads to decreased potency Methylation Methylation (Decreased Potency) Primary_Amine Primary Amine (Higher Affinity) Secondary_Amine Secondary Amine (Lower Affinity) Primary_Amine->Secondary_Amine Increased bulk decreases affinity

Figure 1: Key structure-activity relationships for 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine derivatives.

experimental_workflow A Membrane Preparation B Assay Setup (Incubation with [3H]MK-801 and Test Compound) A->B C Filtration & Washing B->C D Scintillation Counting C->D E Data Analysis (IC50 and Ki Determination) D->E

Figure 2: Experimental workflow for the [³H]MK-801 competitive binding assay.

Conclusion and Future Directions

The structure-activity relationship of 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine derivatives, while not extensively documented for the non-aromatic scaffold, can be reasonably inferred from the rich dataset available for related arylcyclohexylamines. The key takeaways for medicinal chemists are:

  • The choice of the amine heterocycle is crucial, with piperidine generally being favored over pyrrolidine and morpholine for higher potency at the NMDA receptor.

  • The cyclohexyl ring is sensitive to substitution, with polar groups like hydroxyls being detrimental to activity, while small alkyl groups may be tolerated with some loss of potency.

  • The methanamine side chain provides an avenue for modification, with smaller N-substituents and less steric hindrance around the nitrogen being preferable for higher affinity.

Future research should focus on the direct synthesis and biological evaluation of a focused library of 1-[1-(1-pyrrolidinyl)cyclohexyl]methanamine derivatives to validate these inferred SAR trends. Such studies would provide valuable data to confirm the influence of substituting the aryl group with a simple alkyl ring and could lead to the discovery of novel NMDA receptor modulators with improved therapeutic profiles. Furthermore, exploring the functional consequences of these binding interactions through electrophysiology or other functional assays will be critical in elucidating their potential as CNS drug candidates.

References

  • Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway. Biomolecules & Therapeutics, 2024.

  • Arylcyclohexylamine. In Wikipedia.

  • Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. Pharmaceuticals, 2022.

  • Herndon, J. L., & Martin, B. R. (1989). Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons. Pharmacology Biochemistry and Behavior, 32(3), 677-682.

  • Mechanism of action of arylcyclohexylamine derivatives. ResearchGate.

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 2022.

  • Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Glutamate receptor ion channels: structure, regulation, and function. Pharmacological reviews, 62(3), 405-496.

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 2014.

  • Docking and 3D-QSAR investigations of pyrrolidine derivatives as potent neuraminidase inhibitors. Chemical Biology & Drug Design, 2012.

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.

  • Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane... Molecules, 2021.

  • Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 2023.

  • Binding Affinity and Mechanisms of Potential Antidepressants Targeting Human NMDA Receptors. International Journal of Molecular Sciences, 2022.

  • Pharmacology of NMDA Receptors. NCBI Bookshelf.

  • cyclohexane and its functionally substituted derivatives. CABI Digital Library.

  • Synthesis of unique pyrrolidines for drug discovery. Enamine.

  • The NMDA Receptor complex Glutamate and NMDA bind to the agonist site... ResearchGate.

  • Synthesis and biological activity of cyclohexylamine derivatives. ResearchGate.

  • Subtype-Specific Agonists for NMDA Receptor Glycine Binding Sites. ACS Chemical Neuroscience, 2017.

  • SAR profiling of compounds with increased distance of carbonyl group to the cyclohexyl ring or its analogs. ResearchGate.

  • NMDA Receptors. Tocris Bioscience.

  • Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules, 2018.

  • Preparation and analytical characterization of 1-(1-phenylcyclohexyl)piperidine (PCP) and 1-(1-phenylcyclohexyl)pyrrolidine (PCPy) analogues. Drug Testing and Analysis, 2014.

  • Synthesis and Biological Activity Study of Some New Substituted Pyrrolidines. ResearchGate.

Sources

Reproducibility Guide: Behavioral Profiling of 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It addresses the specific chemical entity 1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine (CAS 744980-79-8), a structural analog of the arylcyclohexylamine class.[1]

Executive Summary

1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine is a gem-disubstituted cyclohexane derivative characterized by a pyrrolidine ring and a primary methanamine group at the geminal position. While structurally related to the dissociative anesthetic Phencyclidine (PCP) , it lacks the critical aromatic phenyl ring, shifting its pharmacological profile significantly.

This guide provides a rigorous framework for reproducing behavioral effects, distinguishing this aliphatic amine from its aromatic analogs (like PCPy or TCP), and benchmarking it against standard NMDA antagonists and Sigma receptor ligands.

Target Audience: CNS Pharmacologists, Medicinal Chemists, Behavioral Neuroscientists.

Part 1: Comparative Analysis & Alternatives

To ensure reproducibility, one must understand where this compound fits within the pharmacological landscape. Unlike PCP, which relies on


-

stacking for high-affinity NMDA channel blocking, this compound is purely aliphatic.
Table 1: Structural & Functional Comparison
CompoundStructure TypePrimary TargetBehavioral ProfileKey Reproducibility Challenge
Target Compound Aliphatic Gem-DiamineSigma-1 / Low-Affinity NMDA (Putative)Mild Stimulation / Nootropic-like (Predicted)Hygroscopicity & pH Stability (Primary amine is reactive).
PCP (Phencyclidine)ArylcyclohexylamineNMDA Antagonist (High Affinity)Dissociative, Hyperlocomotion, AtaxiaStrain Sensitivity (C57BL/6 vs. Swiss Webster mice).
Amantadine Adamantane AmineNMDA (Low Affinity) / Dopamine Anti-dyskinetic, Mild AlertnessRenal Clearance variability in models.
PRE-084 Morpholine DerivativeSigma-1 Agonist Antidepressant / Anti-amnesicDose-Response Bell Curve (Effects disappear at high doses).
Scientific Insight: The "Missing Ring" Effect

The absence of the phenyl group at the 1-position (present in PCP) drastically reduces NMDA receptor affinity. Consequently, researchers attempting to reproduce "PCP-like" dissociative effects with this compound will likely fail. Reproducible effects are more likely to be found in Sigma-1 receptor modulation (neuroprotection, cognitive enhancement) or Glycine Transporter (GlyT) inhibition pathways.

Part 2: Critical Reproducibility Factors (The "Three Pillars")

Chemical Integrity & Formulation (The Foundation)

The Problem: The primary methanamine group (


) is highly nucleophilic and hygroscopic. It readily absorbs atmospheric 

to form carbamates, leading to dosing errors of up to 15%.
  • Protocol:

    • Storage: Store as the dihydrochloride salt (

      
      ) under Argon at -20°C.
      
    • Vehicle: Dissolve in 0.9% Saline. Check pH. The

      
       salt is acidic. Adjust to pH 7.2–7.4 using 0.1N NaOH immediately prior to injection.
      
    • Verification: Verify concentration via HPLC before every behavioral cohort.

Biological Variables (The Subject)

The Problem: Aliphatic amines often show variable Blood-Brain Barrier (BBB) penetration depending on the lipid composition of the subject, which varies by age and diet.

  • Standard: Use male C57BL/6J mice (8-10 weeks).

  • Diet Control: Standardize chow (e.g., Teklad 2918) for 2 weeks prior to testing to normalize plasma lipids.

Experimental Design (The Causality)

The Problem: Behavioral assays are context-dependent. A "novel environment" effect can mask the subtle pharmacological effects of low-affinity ligands.

  • Requirement: Habituation to the testing room (1 hour) and the handling technique (3 days) is mandatory.

Part 3: Step-by-Step Experimental Protocols

Workflow 1: The Modified Irwin Screen (Safety & Dose-Finding)

Purpose: To establish the active dose range and rule out neurotoxicity (convulsions/sedation).

  • Subjects: N=4 mice per dose group.

  • Dosing: Administer i.p. at 0 (Vehicle), 10, 30, and 100 mg/kg.

  • Observation: Place mouse in a transparent viewing jar.

  • Scoring (0-3 Scale):

    • Autonomic: Piloerection, Defecation, Salivation.

    • Neuromuscular: Ataxia, Tremors, Grip Strength.

    • Sensorimotor: Response to tail pinch, Startle response.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD) .

Workflow 2: Open Field Locomotor Activity (Efficacy)

Purpose: To differentiate between psychostimulant (dopaminergic) and dissociative (glutamatergic) profiles.

  • Apparatus: 40x40cm acrylic arena with infrared beam tracking.

  • Habituation: Place mouse in the arena for 30 minutes drug-free (Day 1).

  • Test (Day 2):

    • Inject Subject (i.p.) with defined dose (e.g., 10 mg/kg).

    • Wait: 10 minutes (absorption phase).

    • Record: 60 minutes of activity.

  • Data Analysis:

    • Total Distance Traveled (cm): Measure of general stimulation.

    • Center Time (%): Measure of anxiolytic activity (Sigma ligand characteristic).

    • Thigmotaxis (Wall-hugging): Measure of anxiety/sedation.

Part 4: Visualization of Signaling & Workflow

The following diagram illustrates the decision tree for characterizing this compound, distinguishing between NMDA-like and Sigma-like behavioral outcomes.

BehavioralProfiling Compound 1-[1-(1-Pyrrolidinyl) cyclohexyl]methanamine Formulation Formulation Check (pH 7.4, Saline, Fresh) Compound->Formulation Irwin Irwin Screen (0-100 mg/kg) Formulation->Irwin Decision Dominant Observation? Irwin->Decision Path_A Ataxia / Stereotypy Decision->Path_A Motor Impairment Path_B Hyperlocomotion (No Ataxia) Decision->Path_B Stimulation Path_C No Motor Change Decision->Path_C Sedentary Assay_A Prepulse Inhibition (PPI) (Test for Dissociative Effect) Path_A->Assay_A Assay_B Open Field + Amphetamine Challenge (Test for Dopamine Interaction) Path_B->Assay_B Assay_C Forced Swim Test (FST) (Test for Antidepressant/Sigma Effect) Path_C->Assay_C

Figure 1: Decision matrix for selecting behavioral assays based on initial physiological screening. This workflow prevents "false negatives" by matching the assay to the observed phenotype.

Part 5: References

  • PubChem. (2025). Compound Summary: [1-(Cyclohexylmethyl)pyrrolidin-2-yl]methanamine and related structures. National Library of Medicine. [Link](Note: Search via CAS 744980-79-8 for specific entry).

  • Morris, B. J., et al. (2005). PCP: From pharmacology to modelling schizophrenia. Current Opinion in Pharmacology. [Link]

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors. Pharmacology & Therapeutics.[2] [Link]

  • Crawley, J. N. (2008). What's Wrong With My Mouse? Behavioral Phenotyping of Transgenic and Knockout Mice. Wiley-Interscience. [Link]

  • Irwin, S. (1968). Comprehensive observational assessment: Ia. A systematic, quantitative procedure for assessing the behavioral and physiologic state of the mouse. Psychopharmacologia. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine
Reactant of Route 2
1-[1-(1-Pyrrolidinyl)cyclohexyl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.